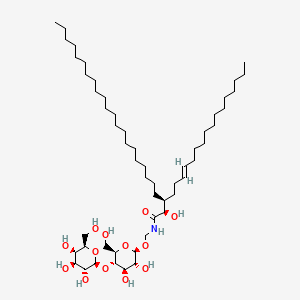

Lactosyl ceramide

Description

BenchChem offers high-quality Lactosyl ceramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactosyl ceramide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C53H101NO13 |

|---|---|

Molecular Weight |

960.4 g/mol |

IUPAC Name |

(2R,3S)-N-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3-[(E)-hexadec-3-enyl]-2-hydroxytetracosanamide |

InChI |

InChI=1S/C53H101NO13/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-25-27-29-31-33-35-37-41(36-34-32-30-28-26-24-18-16-14-12-10-8-6-4-2)44(57)51(63)54-40-64-52-49(62)47(60)50(43(39-56)66-52)67-53-48(61)46(59)45(58)42(38-55)65-53/h30,32,41-50,52-53,55-62H,3-29,31,33-40H2,1-2H3,(H,54,63)/b32-30+/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-,52-,53+/m1/s1 |

InChI Key |

DAMLYUHJAAMPKB-FUCKFSFUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC[C@@H](CC/C=C/CCCCCCCCCCCC)[C@H](C(=O)NCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(CCC=CCCCCCCCCCCCC)C(C(=O)NCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Role of Lactosylceramide in Cell Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lactosylceramide (LacCer), a glycosphingolipid once considered merely an intermediate in the biosynthesis of more complex glycolipids, has emerged as a critical bioactive lipid that modulates a multitude of cell signaling pathways.[1] Located within membrane microdomains, or lipid rafts, LacCer acts as a signaling hub, integrating extracellular stimuli into intracellular responses.[2][3] Its synthesis is tightly regulated and responsive to various agonists, including growth factors, inflammatory cytokines, and oxidized lipoproteins.[1][2][3] Dysregulation of LacCer metabolism is implicated in a host of pathologies, including inflammatory diseases, cancer, and cardiovascular conditions, making its synthesis and signaling pathways attractive targets for therapeutic intervention.[1][4] This guide provides a comprehensive overview of LacCer's role in cell signaling, details its key molecular interactions, presents quantitative data, outlines relevant experimental protocols, and visualizes the core pathways involved.

Biosynthesis and Metabolism of Lactosylceramide

Lactosylceramide is a pivotal node in glycosphingolipid (GSL) metabolism.[5] Its formation and degradation are tightly controlled by specific enzymes, and its concentration within the cell membrane can be rapidly altered in response to external signals.

2.1 Anabolic Pathway (Synthesis)

The primary synthesis of LacCer occurs in the Golgi apparatus.[6] The pathway begins with the formation of ceramide from the condensation of palmitoyl-CoA and L-serine.[5][7]

-

Glucosylceramide (GlcCer) Formation: The enzyme UDP-glucose ceramide glucosyltransferase (UGCG), also known as GlcCer synthase, transfers a glucose molecule from UDP-glucose to ceramide on the cytosolic face of the Golgi.[8][9]

-

Translocation: GlcCer is then translocated from the cytosolic side to the luminal side of the Golgi.[6][9]

-

Lactosylceramide (LacCer) Synthesis: In the Golgi lumen, lactosylceramide synthase (a β-1,4-galactosyltransferase, officially B4GALT5 or B4GALT6) transfers a galactose unit from UDP-galactose to GlcCer, forming LacCer.[2][6][7]

This newly synthesized LacCer can then serve as a precursor for a vast array of more complex GSLs, including gangliosides and globosides, or be transported to the plasma membrane to participate in signaling.[6][10]

2.2 Catabolic Pathways (Degradation & Conversion)

LacCer can be generated through the breakdown of more complex GSLs. For instance, neuraminidases can cleave sialic acid residues from gangliosides like GM3 to produce LacCer.[11] This pathway has been particularly implicated in cancer progression.[11] Conversely, LacCer can be degraded by β-galactosidase, which removes the terminal galactose to revert it to GlcCer.[11]

References

- 1. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | Semantic Scholar [semanticscholar.org]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 11. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Lactosylceramide: A Pivotal Precursor in the Biosynthesis of Complex Glycosphingolipids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide backbone and a lactose headgroup, occupies a central and critical junction in cellular lipid metabolism. It serves as the fundamental precursor for the synthesis of a vast and diverse array of complex glycosphingolipids (GSLs), including the ganglio-, globo-, and neolacto-series. Beyond its structural role, LacCer is an important bioactive molecule in its own right, participating in key signaling pathways that regulate inflammation, oxidative stress, and cellular proliferation. This technical guide provides a comprehensive overview of LacCer's biosynthesis, its enzymatic conversion into downstream GSLs, and its involvement in cellular signaling. Detailed methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis.

Biosynthesis of Lactosylceramide

The synthesis of lactosylceramide is a two-step process that begins with the formation of its precursor, glucosylceramide (GlcCer).

1.1. Synthesis of Glucosylceramide

The initial and rate-limiting step in the formation of most GSLs is the synthesis of GlcCer from ceramide and UDP-glucose.[1] This reaction is catalyzed by the enzyme UDP-glucose:ceramide glucosyltransferase (UGCG), which is located on the cytosolic face of the Golgi apparatus.[2][3][4]

Reaction: Ceramide + UDP-glucose → Glucosylceramide + UDP

Enzyme: UDP-glucose:ceramide glucosyltransferase (UGCG)[5]

Cellular Location: Cytosolic surface of the Golgi apparatus[2][4]

1.2. Synthesis of Lactosylceramide

Glucosylceramide is then translocated to the lumen of the Golgi apparatus, where it serves as the substrate for the synthesis of lactosylceramide.[4][6] This reaction involves the transfer of a galactose moiety from UDP-galactose to GlcCer, a process catalyzed by lactosylceramide synthase.[7][8] In mammals, this enzymatic activity is primarily carried out by two β-1,4-galactosyltransferases: B4GALT5 and B4GALT6.[9][10][11] B4GALT5 is considered the major LacCer synthase in many tissues.[12]

Reaction: Glucosylceramide + UDP-galactose → Lactosylceramide + UDP

Enzymes: β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6)[10]

Cellular Location: Lumen of the Golgi apparatus[6][7]

Lactosylceramide as a Branch Point for Complex Glycosphingolipid Synthesis

Lactosylceramide is a critical branching point from which several major series of complex glycosphingolipids are synthesized through the sequential addition of monosaccharides by specific glycosyltransferases.[12][13][14][15]

2.1. Ganglio-series Glycosphingolipids

The addition of one or more sialic acid residues to lactosylceramide initiates the synthesis of the ganglio-series GSLs.[16][17] The first committed step is the formation of GM3, catalyzed by GM3 synthase (ST3GAL5).[12][16] Further elongation and modification lead to the formation of more complex gangliosides such as GD3 and GT3, which serve as precursors for the a-, b-, and c-series gangliosides, respectively.[16][17]

2.2. Globo-series Glycosphingolipids

The globo-series of GSLs are characterized by the addition of an α-galactose residue to lactosylceramide.[14] This synthetic pathway leads to the formation of globotriaosylceramide (Gb3) and subsequently more complex globosides.[18]

2.3. Neolacto-series Glycosphingolipids

The neolacto-series is initiated by the addition of a β-1,3-N-acetylglucosamine to lactosylceramide.[13] The core structure of this series is Galβ(1,4)GlcNAcβ(1,3)Galβ(1,4)Glcβ-Cer.[13]

Lactosylceramide in Cellular Signaling

Beyond its role as a biosynthetic precursor, lactosylceramide is a bioactive lipid that participates in various signaling cascades, particularly those related to inflammation and oxidative stress.[7][19][20]

3.1. Inflammation

Lactosylceramide can activate cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid, a precursor for pro-inflammatory eicosanoids and prostaglandins.[7][19][21] Additionally, stimuli such as TNF-α can lead to increased LacCer levels, which in turn upregulate the expression of adhesion molecules and promote the infiltration of inflammatory cells.[22][23]

3.2. Oxidative Stress

A key signaling function of lactosylceramide is its ability to activate NADPH oxidase, leading to the generation of reactive oxygen species (ROS).[7][19][21] This "oxidative stress" environment can trigger a cascade of downstream signaling events that contribute to various pathological conditions.[20][23]

Quantitative Data

The following tables summarize key quantitative data related to lactosylceramide metabolism.

Table 1: Lactosylceramide Synthase Activity in B4galt Knockout Mice

| Genotype | LacCer Synthase Activity (% of Wild-Type) | Reference |

| B4galt5 cKO | 38% | [9] |

| B4galt6 KO | 52% | [9] |

Table 2: Lactosylceramide Synthase Activity in B4galt5 Mutant Mouse Embryonic Fibroblasts (MEFs)

| Genotype | LacCer Synthase Activity (% of B4galt5 +/+) | Reference |

| B4galt5 +/- | 41% | [24] |

| B4galt5 -/- | 11% | [24] |

Experimental Protocols

5.1. Assay for Lactosylceramide Synthase Activity

This protocol is based on the methodology described in studies investigating B4galt knockout mice.[9][24]

Principle: The assay measures the incorporation of radiolabeled galactose from UDP-[³H]Galactose into glucosylceramide to form [³H]lactosylceramide.

Materials:

-

Cell or tissue homogenates

-

Glucosylceramide (acceptor substrate)

-

UDP-[³H]Galactose (donor substrate)

-

Reaction buffer (e.g., containing cacodylate buffer, Triton X-100, MnCl₂, MgCl₂, ATP)

-

Chloroform/methanol mixture (2:1, v/v) for lipid extraction

-

High-Performance Thin-Layer Chromatography (HPTLC) plates

-

Scintillation counter

Procedure:

-

Prepare cell or tissue homogenates in an appropriate lysis buffer.

-

Incubate the homogenate with glucosylceramide and UDP-[³H]Galactose in the reaction buffer for a defined period at 37°C.

-

Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

-

Separate the lipid extract using HPTLC.

-

Visualize the radiolabeled lactosylceramide band (e.g., by autoradiography).

-

Scrape the corresponding band from the HPTLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity of lactosylceramide synthase (e.g., in pmol/mg protein/hour).

5.2. Quantification of Glycosphingolipids by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for the analysis of GSL composition.

Principle: Glycosphingolipids are extracted from cells or tissues, separated by HPLC, and detected, often by mass spectrometry (LC-MS).

Materials:

-

Cell or tissue samples

-

Solvents for lipid extraction (e.g., chloroform, methanol, water)

-

HPLC system coupled to a mass spectrometer (LC-MS)

-

Appropriate HPLC column for lipid separation (e.g., C18 reverse-phase)

-

Internal standards for quantification

Procedure:

-

Homogenize the cell or tissue sample.

-

Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Dry the lipid extract and reconstitute it in a suitable solvent for HPLC injection.

-

Inject the sample into the HPLC system.

-

Separate the GSLs based on their physicochemical properties using a suitable gradient elution program.

-

Detect and identify the GSLs using the mass spectrometer.

-

Quantify the amount of each GSL by comparing its peak area to that of a known amount of an internal standard.

Visualizations

References

- 1. A vital role for glycosphingolipid synthesis during development and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. The UDP-glucose ceramide glycosyltransferase (UGCG) and the link to multidrug resistance protein 1 (MDR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UGCG - Wikipedia [en.wikipedia.org]

- 6. Lactosylceramide - Wikipedia [en.wikipedia.org]

- 7. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | B4GALT5/6 transfer Gal to GlcCer [reactome.org]

- 11. Lactosylceramide synthases encoded by B4galt5 and 6 genes are pivotal for neuronal generation and myelin formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. neolacto-series glycosphingolipids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. globo-series glycosphingolipids biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Item - Lactosylceramide (LacCer) is the key branching point of sphingolipid biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]

- 16. Structures, biosynthesis, and functions of gangliosides—An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 22. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 23. Lactosylceramide | Encyclopedia MDPI [encyclopedia.pub]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Initial Characterization of Lactosylceramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid composed of a ceramide lipid backbone and a lactose headgroup, has emerged from a structural curiosity to a pivotal player in a myriad of cellular processes. Initially identified as a hapten associated with tumor cells, its role has expanded to encompass critical functions in signal transduction, inflammation, and cellular stress responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, and early understanding of the signaling pathways involving lactosylceramide, with a focus on the foundational experimental work that established its significance.

Discovery and Initial Characterization

The journey of lactosylceramide research began in the mid-20th century with the investigation of lipids from tumor tissues.

The Discovery of "Cytolipin H"

In 1958, Maurice M. Rapport, Lisa Graf, and V. P. Skipski reported the isolation of a novel lipid hapten from human epidermoid carcinoma, which they named "cytolipin H".[1] This substance, when combined with protein, elicited the production of antibodies. Their work laid the groundwork for understanding the immunological properties of what would later be identified as lactosylceramide.

Elucidation of the Structure and Enzymatic Synthesis

Subsequent research focused on determining the precise chemical structure of this intriguing lipid. The definitive identification of cytolipin H as lactosylceramide (N-acyl-sphingosine-lactose) was a critical step. A landmark 1968 study by Subhash Basu, Bernard Kaufman, and Saul Roseman detailed the enzymatic synthesis of ceramide-lactose.[2][3] They demonstrated that a glycosyltransferase from embryonic chicken brain could catalyze the transfer of galactose from UDP-galactose to glucosylceramide (GlcCer), forming lactosylceramide.[2][3] This discovery was fundamental to understanding the biosynthesis of lactosylceramide and its role as a precursor to more complex glycosphingolipids.[4]

Core Signaling Pathways

Early investigations into the functional roles of lactosylceramide revealed its involvement as a second messenger in key signaling cascades, particularly those related to cellular stress and inflammation.

Activation of NADPH Oxidase and Generation of Reactive Oxygen Species (ROS)

A crucial breakthrough in understanding lactosylceramide's function was the discovery of its ability to activate NADPH oxidase, a membrane-bound enzyme complex responsible for generating reactive oxygen species (ROS). This process is central to oxidative stress and inflammatory responses. The newly synthesized lactosylceramide activates NADPH oxidase, leading to the production of superoxide radicals (O₂⁻), which then trigger a cascade of downstream signaling events.[5][6]

Diagram 1: Lactosylceramide-mediated activation of NADPH oxidase.

Activation of Cytosolic Phospholipase A2 (cPLA2)

Lactosylceramide was also identified as a direct activator of cytosolic phospholipase A2 (cPLA2), an enzyme that releases arachidonic acid from membrane phospholipids.[7][8] Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. The activation of cPLA2 by lactosylceramide provides a direct link between this glycosphingolipid and the inflammatory cascade.[5][6]

Diagram 2: Lactosylceramide-mediated activation of cPLA2 and the inflammatory cascade.

Quantitative Data from Initial Studies

Early research provided the first quantitative insights into the abundance and turnover of lactosylceramide in various biological contexts.

| Biological Sample | Parameter | Value | Reference |

| Human Polymorphonuclear Neutrophils | Concentration | ~10⁹ molecules/cell | [9] |

| Mouse Neutrophil Plasma Membrane | LacCer Content | ~20-fold lower than in human neutrophils | [8] |

| Adult Rat Brain | Half-life of Carbohydrate Moiety | 2.2 days | [3] |

| Human Milk | Concentration | 1.3–3.0 µg/mL | [10][11] |

| Bovine Milk | Concentration | 14.3–16.2 µg/mL | [10][11] |

Experimental Protocols

The initial characterization of lactosylceramide relied on a combination of classical biochemical techniques. The following are representative protocols based on the foundational studies.

Isolation and Purification of Lactosylceramide (adapted from early methods)

Diagram 3: General workflow for the isolation and purification of lactosylceramide.

-

Tissue Homogenization: Tissues were homogenized in a suitable buffer to disrupt cell membranes.

-

Lipid Extraction: A total lipid extraction was performed using organic solvents, typically a chloroform:methanol mixture, to solubilize lipids.

-

Partitioning: The extract was partitioned, often using the Folch method, by adding a salt solution to separate the lipids into a chloroform phase and a methanol/water phase containing non-lipid contaminants.

-

Column Chromatography: The crude lipid extract was subjected to column chromatography, with silicic acid being a common stationary phase. Lipids were eluted with a gradient of solvents of increasing polarity.

-

Fraction Analysis: Fractions were collected and analyzed by thin-layer chromatography (TLC). Fractions containing lactosylceramide were identified by comparison with known standards.

-

Purification: Fractions enriched in lactosylceramide were pooled and further purified by repeated chromatography until a single spot was observed on TLC.

Enzymatic Synthesis of Lactosylceramide (based on Basu et al., 1968)

-

Preparation of Enzyme Source: A particulate enzyme preparation was obtained from embryonic chicken brain homogenates by differential centrifugation.

-

Reaction Mixture: The incubation mixture contained:

-

Glucosylceramide (acceptor substrate)

-

UDP-[¹⁴C]galactose (donor substrate with a radiolabel for detection)

-

A suitable buffer (e.g., cacodylate buffer)

-

A divalent cation (e.g., Mn²⁺)

-

The enzyme preparation

-

-

Incubation: The reaction mixture was incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: The reaction was stopped by adding a chloroform:methanol mixture.

-

Isolation of Product: The radiolabeled lactosylceramide product was isolated from the reaction mixture by solvent extraction and chromatography.

-

Quantification: The amount of synthesized lactosylceramide was determined by measuring the radioactivity incorporated into the product using a liquid scintillation counter.

Conclusion

The discovery and initial characterization of lactosylceramide marked a significant turning point in our understanding of glycosphingolipid biology. From its initial identification as an immunological marker on cancer cells to the elucidation of its central role in fundamental signaling pathways, the early research on lactosylceramide has paved the way for a deeper appreciation of its involvement in health and disease. The foundational experimental work described in this guide provided the critical first steps in unraveling the complex functions of this multifaceted molecule, a journey that continues to be a vibrant area of research for scientists and drug development professionals today.

References

- 1. The Yin and Yang of lactosylceramide metabolism: implications in cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of cholesterol on the lactosylceramide domains in phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Involvement of very long fatty acid-containing lactosylceramide in lactosylceramide-mediated superoxide generation and migration in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 8. Properties and functions of lactosylceramide from mouse neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymatic synthesis of ceramide-glucose and ceramide-lactose by glycosyltransferases from embryonic chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography–Data-Dependent Acquisition–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and Quantitative Study of Glycosphingolipids in Human Milk and Bovine Milk Using High Performance Liquid Chromatography-Data-Dependent Acquisition-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactosylceramide: A Central Mediator in Inflammation and Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lactosylceramide (LacCer), a glycosphingolipid resident in cellular membranes, has emerged from its role as a simple biosynthetic intermediate to become recognized as a critical "lipid second messenger." A growing body of evidence implicates LacCer as a central node in the convergence of various pro-inflammatory and pro-oxidative stimuli. External agonists, such as tumor necrosis factor-alpha (TNF-α) and oxidized low-density lipoprotein (ox-LDL), activate lactosylceramide synthase, leading to the rapid synthesis of LacCer within membrane microdomains. This newly generated LacCer orchestrates a cascade of downstream signaling events, primarily through the activation of NADPH oxidase and cytosolic phospholipase A2 (cPLA2). These events culminate in the production of reactive oxygen species (ROS) and inflammatory eicosanoids, respectively, driving the pathophysiology of numerous diseases, including atherosclerosis, neuroinflammatory disorders, and inflammatory bowel disease. This guide provides a comprehensive overview of the signaling pathways, key experimental data, and methodologies essential for studying LacCer's role, positioning it as a key therapeutic target for a host of inflammatory and oxidative stress-related conditions.

The Lactosylceramide-Centric Signaling Axis

Lactosylceramide (LacCer) is synthesized by the enzyme LacCer synthase (β-1,4 galactosyltransferase), which transfers galactose from UDP-galactose to glucosylceramide (GlcCer).[1][2] This process is not merely a housekeeping biosynthetic step; it is a critical control point that can be rapidly upregulated by a range of external stimuli.[1][2][3] Pro-inflammatory cytokines like TNF-α, growth factors such as PDGF, and atherogenic lipids like ox-LDL have all been shown to increase the activity of LacCer synthase.[1][2][3]

Once synthesized, often within specialized membrane microdomains known as lipid rafts, LacCer acts as a signaling platform, initiating two primary downstream pathways that are fundamental to inflammation and oxidative stress.[1][2][3]

-

The Oxidative Stress Pathway : LacCer directly activates the multi-subunit enzyme complex NADPH oxidase.[1][4] This activation leads to the production of superoxide radicals (O₂⁻), which are potent reactive oxygen species (ROS).[4][5] The resulting state of "oxidative stress" triggers a cascade of redox-sensitive signaling molecules, including kinases and transcription factors that drive inflammatory phenotypes.[1][4]

-

The Inflammatory Pathway : LacCer also activates cytosolic phospholipase A2 (cPLA2).[1][2] This enzyme cleaves arachidonic acid from membrane phospholipids. The released arachidonic acid then serves as a precursor for the synthesis of prostaglandins and other eicosanoids, which are powerful mediators of inflammation.[1][2]

These two pathways converge to activate downstream transcription factors, most notably Nuclear Factor-kappa B (NF-κB), Activator protein-1 (AP-1), and Signal Transducer and Activator of Transcription (STAT) proteins.[1] This leads to the upregulated expression of a host of pro-inflammatory genes, including those for cytokines, chemokines, and cellular adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1), which facilitates the recruitment of immune cells to sites of inflammation.[1][5]

Visualization of the Core Signaling Pathway

The following diagram illustrates the central role of LacCer in transducing external stimuli into downstream inflammatory and oxidative stress responses.

Quantitative Data on Lactosylceramide-Mediated Effects

The following tables summarize key quantitative findings from experimental studies, demonstrating the potent effects of LacCer on various cellular processes related to inflammation and oxidative stress.

Table 1: LacCer-Induced Production of Reactive Oxygen Species (ROS)

| Cell Type | LacCer Concentration | Fold Increase in ROS | Measurement Method | Reference |

|---|---|---|---|---|

| Human Aortic Smooth Muscle Cells | 10 µM | ~7-fold | Lucigenin Chemiluminescence | [4] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µM | ~5-fold | Superoxide-dismutase-inhibitable cytochrome c reduction | [5] |

| H9c2 Cardiomyoblasts | 10 µM | Significant increase within 10 min | DCFH-DA Fluorescence |[6] |

Table 2: Effects of LacCer on Inflammatory Gene Expression and Cellular Responses

| Cell Type | Treatment | Endpoint Measured | Quantitative Result | Reference |

|---|---|---|---|---|

| HUVEC | 5 µM LacCer | ICAM-1 Expression | Specific increase at mRNA and protein levels | [5] |

| H9c2 Cardiomyoblasts | 50-100 µM LacCer (48h) | Protein Synthesis | 2- to 3-fold increase | [7] |

| NOD Mice (Autoimmune Model) | N/A (Disease State) | ICAM-1 Expression (Lacrimal Gland) | 3.5-fold increase vs. healthy mice | [8] |

| Astrocytes | Cytokine Mix + 20 µM D-PDMP | NF-κB Activation (Luciferase) | Significant Inhibition | [1] |

| Astrocytes | Cytokine Mix + D-PDMP + 5 µM LacCer | NF-κB Activation (Luciferase) | Reversal of Inhibition |[1] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the role of lactosylceramide in inflammation and oxidative stress.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of DCFH-DA, a cell-permeable probe, to quantify total intracellular ROS levels via fluorescence plate reader or microscopy.

-

Principle: Non-fluorescent DCFH-DA passively diffuses into the cell, where intracellular esterases cleave the acetate groups to form DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

-

Materials:

-

Adherent cells (e.g., H9c2, HUVEC) cultured in a 96-well or 24-well plate.

-

DCFH-DA powder.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Serum-free cell culture medium (e.g., DMEM).

-

Phosphate-Buffered Saline (PBS).

-

Fluorescence microplate reader (Excitation/Emission: ~485/530 nm) or fluorescence microscope (FITC filter set).

-

-

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.

-

Reagent Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed, serum-free medium.

-

Cell Staining: Remove the culture medium from the cells and wash once with warm serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

-

Washing: Gently remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

-

Treatment: Add the experimental treatment (e.g., LacCer, TNF-α, inhibitors) diluted in serum-free medium or PBS to the wells. Include appropriate vehicle and positive controls.

-

Measurement:

-

Plate Reader: Measure fluorescence intensity at various time points using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Microscopy: Visualize cells using a fluorescence microscope with a standard FITC filter set.

-

-

Data Normalization (Optional but Recommended): After fluorescence measurement, lyse the cells and perform a protein assay (e.g., Bradford) to normalize the fluorescence intensity to the total protein content in each well.

-

Assay for NF-κB Activation using a Luciferase Reporter System

This protocol allows for the quantitative measurement of NF-κB transcriptional activity in response to stimuli like LacCer or TNF-α.

-

Principle: Cells are co-transfected with two plasmids: a reporter plasmid containing the luciferase gene downstream of NF-κB response elements, and a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter. Activation of NF-κB drives firefly luciferase expression. The ratio of firefly to Renilla luminescence provides a normalized measure of NF-κB activity.

-

Materials:

-

HEK293 or other suitable host cells.

-

NF-κB firefly luciferase reporter plasmid.

-

Renilla luciferase control plasmid.

-

Transfection reagent (e.g., FuGENE 6, Lipofectamine).

-

Stimulants (e.g., TNF-α at 10-20 ng/mL).

-

Inhibitors (e.g., D-PDMP).

-

Dual-Luciferase® Reporter Assay System (or equivalent).

-

Opaque 96-well plates.

-

Luminometer with injectors.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 24-well or 12-well plate one day prior to transfection to reach 70-90% confluency.

-

Transfection: Co-transfect the cells with the NF-κB reporter plasmid and the Renilla control plasmid according to the transfection reagent manufacturer's protocol. Incubate for 24 hours.

-

Cell Plating for Assay: Trypsinize and seed the transfected cells into an opaque, white-walled 96-well plate. Allow cells to adhere for several hours or overnight.

-

Treatment: Pre-treat cells with inhibitors (e.g., D-PDMP) for 30-60 minutes before adding the stimulus (e.g., TNF-α). Incubate for the desired period (typically 6-8 hours for NF-κB activation).

-

Cell Lysis: Remove the medium and wash cells with PBS. Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Luminescence Measurement:

-

Equilibrate the cell plate and luciferase assay reagents to room temperature.

-

Program the luminometer to inject the Firefly luciferase substrate and measure luminescence, followed by injection of the Stop & Glo® Reagent (which quenches the firefly reaction and initiates the Renilla reaction) and a second luminescence measurement.

-

-

Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each well. The fold-induction is determined by comparing the ratio of treated samples to that of the vehicle control.[9][10][11]

-

Measurement of Lactosylceramide Synthase Activity by LC-MS/MS

This modern, non-radioactive method provides a sensitive and specific measurement of LacCer synthase activity in cell or tissue homogenates.[12]

-

Principle: A cell homogenate (enzyme source) is incubated with a deuterated glucosylceramide (GlcCerd7) acceptor substrate and unlabeled UDP-galactose as the donor. The enzymatic reaction produces deuterated lactosylceramide (LacCerd7), which is then quantified using highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Cell or tissue homogenate.

-

Deuterated glucosylceramide (GlcCerd7).

-

UDP-galactose.

-

Reaction buffer (e.g., containing cacodylate buffer, MgCl₂, MnCl₂, Triton X-100).

-

Methanol for reaction quenching.

-

LC-MS/MS system.

-

-

Procedure:

-

Homogenate Preparation: Prepare a crude protein homogenate from the cells or tissue of interest. Determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube, combine the cell homogenate (e.g., 0.5-1.5 mg/mL protein), GlcCerd7, UDP-galactose, and reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

Reaction Quenching: Stop the reaction by adding pure, cold methanol.

-

Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use chromatographic conditions that separate LacCerd7 from GlcCerd7. Quantify the amount of LacCerd7 product based on a standard curve.

-

Data Analysis: Calculate the specific activity of LacCer synthase, typically expressed as pmol of product formed per mg of protein per minute (pmol/mg/min).[12]

-

Visualizing Experimental and Logical Workflows

Workflow for Screening LacCer Pathway Inhibitors

This diagram outlines a typical experimental workflow for identifying and validating inhibitors of the lactosylceramide signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Redox-regulated signaling by lactosylceramide in the proliferation of human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactosylceramide mediates tumor necrosis factor-alpha-induced intercellular adhesion molecule-1 (ICAM-1) expression and the adhesion of neutrophil in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lactosylceramide in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and multiple sclerosis (MS), represent a growing global health challenge. While the etiologies of these disorders are multifaceted, accumulating evidence points to the dysregulation of lipid metabolism, particularly involving the glycosphingolipid lactosylceramide (LacCer), as a significant contributor to disease pathogenesis. This technical guide provides an in-depth examination of the role of LacCer in neurodegeneration, focusing on its contribution to neuroinflammation, oxidative stress, and neuronal dysfunction. We synthesize current knowledge on LacCer's signaling pathways, summarize available data on its altered levels in various neurodegenerative conditions, and provide detailed experimental protocols for its study. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target LacCer-mediated pathways in the context of neurodegenerative diseases.

Introduction: Lactosylceramide at the Crossroads of Neurodegeneration

Lactosylceramide (LacCer) is a glycosphingolipid composed of a ceramide backbone and a lactose headgroup. It serves as a crucial intermediate in the biosynthesis of a wide array of more complex glycosphingolipids, including gangliosides and sulfatides.[1][2] Beyond its structural role in cellular membranes, particularly within lipid rafts, LacCer has emerged as a potent signaling molecule implicated in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[3][4] In the central nervous system (CNS), emerging evidence strongly suggests that aberrant accumulation and signaling of LacCer contribute significantly to the pathology of several neurodegenerative diseases.[1][5]

This document will explore the multifaceted role of LacCer in neurodegeneration, with a specific focus on:

-

Neuroinflammation: LacCer's role in the activation of glial cells (astrocytes and microglia) and the subsequent production of pro-inflammatory mediators.

-

Signaling Pathways: The downstream signaling cascades initiated by LacCer, including the Ras-MEK-ERK1/2 and NF-κB pathways.

-

Disease-Specific Roles: The involvement of LacCer in the pathophysiology of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Lactosylceramide Metabolism and Regulation

The synthesis of LacCer is a critical control point in glycosphingolipid metabolism. It is primarily synthesized in the Golgi apparatus by the action of lactosylceramide synthase (β-1,4-galactosyltransferase), which transfers a galactose moiety from UDP-galactose to glucosylceramide (GlcCer).[1][2] In the brain, two key enzymes responsible for this step are β-1,4-galactosyltransferase 5 (B4GALT5) and β-1,4-galactosyltransferase 6 (B4GALT6) .[6][7] The expression and activity of these enzymes are subject to regulation by various stimuli, including inflammatory cytokines, which can lead to increased LacCer production in pathological states.[1]

Conversely, LacCer can be catabolized by β-galactosidases to yield GlcCer or serve as a precursor for the synthesis of more complex gangliosides.[1] Dysregulation of these metabolic pathways, leading to an accumulation of LacCer, is a recurring theme in neurodegenerative conditions.

Data Presentation: Lactosylceramide Levels in Neurodegenerative Diseases

While numerous studies report elevated levels of LacCer in neurodegenerative diseases, specific quantitative data remains limited and varies depending on the study, sample type (brain tissue, cerebrospinal fluid [CSF], or plasma), and analytical methods employed. The following tables summarize the currently available data.

Table 1: Lactosylceramide (LacCer) Levels in Alzheimer's Disease (AD)

| Sample Type | Finding | Reference(s) |

| Brain Tissue | Elevated levels of ceramides, the precursors to LacCer, have been reported. Direct quantitative data for LacCer is not consistently available, but studies suggest a general dysregulation of glycosphingolipid metabolism. | [8][9] |

| CSF | Studies have shown alterations in various lipid species, but specific quantitative data for LacCer in AD CSF is not well-established. Some studies report that LacCer levels are below the limit of detection. | [10][11] |

| Plasma/Serum | Higher plasma levels of LacCer have been associated with an increased risk of dementia. Specific species, such as Lac-Cer24:1, have been noted to be elevated in multiple sclerosis, a related neuroinflammatory condition. |

Table 2: Lactosylceramide (LacCer) Levels in Parkinson's Disease (PD)

| Sample Type | Finding | Reference(s) |

| Brain Tissue | Dysregulation of lipid metabolism is a known feature of PD. While direct quantification of LacCer in specific brain regions like the substantia nigra is not widely reported, studies on related lipids suggest alterations in glycosphingolipid pathways. | |

| CSF | One study reported that LacCer was below the detection limits in the CSF of both PD patients and healthy controls. However, the ratio of its precursor, glucosylceramide, to sphingomyelin was altered in PD patients with GBA1 mutations. | [10] |

| Plasma/Serum | Patients with PD have been reported to have higher plasma levels of hexosylceramide and lactosylceramide compared to controls, with the highest levels observed in those with cognitive impairment. |

Table 3: Lactosylceramide (LacCer) Levels in Multiple Sclerosis (MS)

| Sample Type | Finding | Reference(s) |

| Brain Lesions | Increased expression of B4GALT6 and elevated levels of LacCer have been observed in MS lesions compared to normal-appearing white matter (NAWM). | [10] |

| CSF | The median total concentration of 14 measured sphingolipids (including LacCer species) was higher in both relapsing-remitting MS (RRMS) (17.6 ng/mL) and primary progressive MS (PPMS) (17.2 ng/mL) compared to healthy controls (13.8 ng/mL). However, specific concentrations for LacCer were not individually reported. | [11] |

| Plasma/Serum | Altered serum ceramide profiles have been identified in MS patients. Specific LacCer species, such as Lac-Cer24:1 and Lac-Cer22:0, were found to be elevated in MS patients compared to healthy controls. |

Signaling Pathways and Experimental Workflows

Lactosylceramide-Mediated Neuroinflammatory Signaling

A central role of LacCer in neurodegeneration is its ability to trigger and sustain neuroinflammation, primarily through the activation of astrocytes and microglia. Upon stimulation by pro-inflammatory signals like TNF-α and IFN-γ, the expression of B4GALT6 is upregulated in astrocytes, leading to increased LacCer synthesis.[1] This newly synthesized LacCer can then act in an autocrine and paracrine manner to perpetuate the inflammatory cascade.

Experimental Workflow for Studying Lactosylceramide

The investigation of LacCer's role in neurodegeneration involves a multi-step process, from sample preparation to sophisticated analytical techniques and cell-based assays.

References

- 1. Frontiers | The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [frontiersin.org]

- 2. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Cerebrospinal Fluid Profiles in Parkinson's Disease: No Accumulation of Glucosylceramide, but Significant Downregulation of Active Complement C5 Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantifying Beta‐Galactosylceramide Kinetics in Cerebrospinal Fluid of Healthy Subjects Using Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glucosylceramide in cerebrospinal fluid of patients with GBA-associated and idiopathic Parkinson’s disease enrolled in PPMI - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of an LC-MS/MS Method to Measure Sphingolipids in CSF from Patients with Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma sphingolipid abnormalities in neurodegenerative diseases | PLOS One [journals.plos.org]

- 10. Serum ceramide levels are altered in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Involvement of Lactosylceramide in Central Nervous System Inflammation Related to Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lactosylceramide in the Progression of Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a glycosphingolipid component of cellular membranes, has emerged as a critical signaling molecule in the pathogenesis of cardiovascular disease (CVD). Accumulating evidence indicates that LacCer is not merely a structural lipid but an active participant in a cascade of events leading to endothelial dysfunction, inflammation, vascular smooth muscle cell proliferation and migration, and ultimately, the progression of atherosclerosis. This technical guide provides an in-depth overview of the core mechanisms by which lactosylceramide contributes to cardiovascular disease, with a focus on its signaling pathways, quantitative data from clinical and preclinical studies, and detailed experimental protocols relevant to its study.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. The underlying pathology of many of these diseases is atherosclerosis, a chronic inflammatory condition characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the artery walls. While the role of cholesterol and lipoproteins in atherosclerosis is well-established, recent research has highlighted the significant contribution of other lipid species, including sphingolipids. Among these, lactosylceramide has garnered considerable attention for its pro-atherogenic properties.

Lactosylceramide is synthesized from glucosylceramide by the action of β-1,4-galactosyltransferase V (B4GALT5), also known as lactosylceramide synthase.[1][2] Its accumulation in atherosclerotic plaques has been documented, suggesting a direct involvement in the disease process.[3][4] This guide will dissect the multifaceted role of lactosylceramide in CVD progression, providing researchers and drug development professionals with a comprehensive resource to inform their work in this critical area.

Lactosylceramide-Centric Signaling Pathways in Cardiovascular Disease

Lactosylceramide acts as a second messenger, transducing signals from various pro-atherogenic stimuli into downstream cellular responses that promote cardiovascular disease. Key stimuli that increase LacCer synthesis include oxidized low-density lipoprotein (ox-LDL), platelet-derived growth factor (PDGF), and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[5][6] The downstream signaling cascades initiated by LacCer primarily revolve around the induction of oxidative stress and inflammation.

Oxidative Stress Induction via NADPH Oxidase Activation

A central mechanism by which lactosylceramide promotes vascular dysfunction is through the activation of NADPH oxidase, a key source of reactive oxygen species (ROS) in the vasculature.[5][7]

-

Mechanism: Lactosylceramide, particularly when enriched in lipid rafts, facilitates the assembly and activation of NADPH oxidase subunits. This leads to the production of superoxide anions (O2•−), which contribute to oxidative stress.[5]

-

Consequences: Increased ROS production leads to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO), a critical vasodilator and anti-inflammatory molecule. ROS also promotes the oxidation of LDL, creating a vicious cycle that further stimulates lactosylceramide production and exacerbates vascular damage.[5]

Caption: Lactosylceramide-induced oxidative stress pathway.

Pro-inflammatory Signaling Pathways

Lactosylceramide is a potent mediator of vascular inflammation, acting through several interconnected pathways.

Lactosylceramide directly interacts with and activates cytosolic phospholipase A2α (cPLA2α).[8]

-

Mechanism: This activation leads to the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes.[8]

-

Consequences: These inflammatory mediators promote leukocyte recruitment, increase vascular permeability, and contribute to the overall inflammatory milieu of the atherosclerotic plaque.

The NF-κB signaling pathway, a central regulator of inflammation, is a key target of lactosylceramide.

-

Mechanism: Lactosylceramide-induced ROS production can lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB p65/p50 heterodimer, allowing it to translocate to the nucleus.

-

Consequences: In the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules (e.g., VCAM-1, ICAM-1), which are crucial for the recruitment of immune cells to the arterial wall.[9]

Caption: Lactosylceramide-induced inflammatory signaling pathways.

Vascular Smooth Muscle Cell Proliferation and Migration

The proliferation and migration of vascular smooth muscle cells (VSMCs) from the media to the intima is a hallmark of atherosclerosis, contributing significantly to plaque growth and stability. Lactosylceramide has been shown to directly stimulate these processes.[10]

-

Mechanism: Lactosylceramide activates the Ras/Raf/MEK/ERK signaling cascade, a well-known pathway involved in cell proliferation and migration.[10] This activation is, at least in part, mediated by lactosylceramide-induced ROS production.

-

Consequences: The resulting proliferation and migration of VSMCs contribute to the thickening of the arterial wall and the formation of a fibrous cap over the atherosclerotic plaque.

Quantitative Data on Lactosylceramide in Cardiovascular Disease

The clinical relevance of lactosylceramide in cardiovascular disease is supported by studies demonstrating its elevated levels in patient samples.

| Sample Type | Condition | Lactosylceramide Species | Concentration/Level | Reference |

| Human Aortic Tissue | Atherosclerotic Plaque | Total Lactosylceramide | Significantly increased vs. unaffected intima | [3][4] |

| Fatty Streaks, Intimal Plaque, Calcified Plaque | Total Lactosylceramide | High accumulation | [4] | |

| Human Plasma | Acute Coronary Syndrome (ACS) vs. Stable Angina Pectoris (SAP) | LacCer(d18:1/18:0) | Significantly higher in ACS patients | [1] |

| Coronary Artery Disease (CAD) | Cer(d18:1/16:0) | Associated with higher necrotic core fraction and MACE | [2] | |

| Coronary Artery Disease (CAD) | Cer(d18:1/16:0), Cer(d18:1/24:1) | Associated with Major Adverse Cardiac Events (MACE) | [3] | |

| Diabetes Mellitus with Acute Myocardial Infarction | Total Lactosylceramides | More abundant in regions with plaque development | [11] |

Experimental Protocols

This section provides an overview of key experimental protocols for studying the role of lactosylceramide in cardiovascular disease.

Quantification of Lactosylceramide in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Caption: General workflow for lactosylceramide quantification by LC-MS/MS.

-

Principle: This is the gold-standard method for the sensitive and specific quantification of lipid species. It involves the extraction of lipids from the biological matrix, separation of different lipid classes and species by liquid chromatography, and their detection and quantification by tandem mass spectrometry.

-

Brief Protocol:

-

Sample Preparation: Homogenize tissues or use plasma/serum directly. Spike with an appropriate internal standard (e.g., a non-naturally occurring LacCer species).

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (e.g., Bligh-Dyer or Folch method) to separate lipids from other cellular components.

-

Chromatographic Separation: Use a suitable HPLC or UPLC column (e.g., C18 for reversed-phase or a HILIC column) to separate lactosylceramide from other lipids.

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in a specific mode, such as Multiple Reaction Monitoring (MRM), to detect and quantify the precursor and product ions specific to different lactosylceramide species.

-

Data Analysis: Quantify the amount of each lactosylceramide species by comparing its peak area to that of the internal standard.

-

Measurement of NADPH Oxidase Activity

Method: Lucigenin-Enhanced Chemiluminescence

-

Principle: This assay measures the production of superoxide by NADPH oxidase. Lucigenin is a chemiluminescent probe that emits light upon reaction with superoxide.

-

Brief Protocol:

-

Cell Culture and Treatment: Culture vascular cells (e.g., VSMCs or endothelial cells) and treat with lactosylceramide at various concentrations and time points.

-

Cell Lysis (optional for intracellular measurement) or Intact Cell Assay: Prepare cell lysates or use intact cells.

-

Assay Reaction: In a luminometer plate, add the cell lysate or intact cells to a buffer containing NADPH as the substrate and lucigenin.

-

Measurement: Measure the chemiluminescence over time using a luminometer. The rate of light emission is proportional to the rate of superoxide production.

-

Controls: Include a negative control (no NADPH) and a positive control (e.g., a known activator of NADPH oxidase). To confirm specificity, perform the assay in the presence of an NADPH oxidase inhibitor (e.g., diphenyleneiodonium - DPI) or a superoxide scavenger (e.g., Tiron).

-

Assessment of NF-κB Activation

Method: Western Blot for IκBα Degradation and p65 Nuclear Translocation

-

Principle: Activation of the canonical NF-κB pathway involves the degradation of the inhibitory protein IκBα and the subsequent translocation of the p65 subunit from the cytoplasm to the nucleus. These events can be monitored by Western blotting.

-

Brief Protocol:

-

Cell Culture and Treatment: Treat vascular cells with lactosylceramide for various time points.

-

Subcellular Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions using a commercial kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of each fraction using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane (e.g., PVDF), and probe with primary antibodies against IκBα (for cytoplasmic fractions) and p65 (for both cytoplasmic and nuclear fractions). Use appropriate loading controls for each fraction (e.g., GAPDH for cytoplasm and Lamin B1 or a histone protein for the nucleus).

-

Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities to determine the extent of IκBα degradation and p65 translocation.[9][12]

-

Vascular Smooth Muscle Cell Proliferation Assay

Method: MTS Assay

-

Principle: The MTS assay is a colorimetric method for assessing cell viability and proliferation. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Brief Protocol:

-

Cell Seeding: Seed VSMCs in a 96-well plate at a desired density.

-

Cell Treatment: After cell attachment, treat the cells with various concentrations of lactosylceramide. Include a positive control for proliferation (e.g., PDGF) and a negative control (vehicle).

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the control.

-

Conclusion and Future Directions

The evidence strongly implicates lactosylceramide as a key player in the progression of cardiovascular disease. Its ability to induce oxidative stress, promote inflammation, and stimulate vascular smooth muscle cell proliferation and migration places it at a critical nexus of pro-atherogenic signaling. The data presented in this guide underscore the potential of lactosylceramide as both a biomarker for cardiovascular risk and a therapeutic target.

Future research should focus on further elucidating the intricate details of lactosylceramide-mediated signaling pathways and their crosstalk. The development of specific and potent inhibitors of lactosylceramide synthase (B4GALT5) holds significant promise for novel therapeutic strategies to combat cardiovascular disease. Furthermore, large-scale clinical studies are warranted to validate the prognostic value of plasma lactosylceramide levels in diverse patient populations. A deeper understanding of the role of lactosylceramide will undoubtedly open new avenues for the diagnosis, prevention, and treatment of cardiovascular disease.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. ahajournals.org [ahajournals.org]

- 3. repub.eur.nl [repub.eur.nl]

- 4. Sphingolipids in atherosclerosis and vascular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Lactosylceramide recruits PKCα/ε and phospholipase A2 to stimulate PECAM-1 expression in human monocytes and adhesion to endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lactosylceramide promotes cell migration and proliferation through activation of ERK1/2 in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plasma ceramides as biomarkers for microvascular disease and clinical outcomes in diabetes and myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lactosylceramide on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a bioactive glycosphingolipid, has emerged as a critical modulator of cellular signaling, with profound implications for mitochondrial function. This technical guide provides an in-depth examination of the mechanisms by which LacCer impairs mitochondrial bioenergetics, induces oxidative stress, and triggers apoptotic pathways. We consolidate quantitative data from key studies, present detailed experimental protocols for assessing LacCer-mediated mitochondrial dysfunction, and visualize the intricate signaling cascades involved. This document serves as a comprehensive resource for researchers investigating the role of LacCer in disease pathogenesis and for professionals in drug development targeting mitochondria-related pathologies.

Introduction

Mitochondria are central hubs of cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation. Beyond their bioenergetic role, mitochondria are key regulators of cellular processes such as calcium homeostasis, reactive oxygen species (ROS) signaling, and apoptosis.[1] Dysregulation of mitochondrial function is a hallmark of numerous diseases, including metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.

Lactosylceramide (LacCer), a glycosphingolipid synthesized from glucosylceramide, has been identified as a potent signaling molecule that contributes to cellular dysfunction in various pathological contexts.[1] Accumulating evidence indicates that LacCer directly impacts mitochondrial integrity and function, positioning it as a crucial mediator of mitochondrial stress and a potential therapeutic target. This guide elucidates the multifaceted effects of LacCer on mitochondria, providing a technical framework for its study.

Lactosylceramide-Mediated Signaling Pathways Affecting Mitochondria

Lactosylceramide exerts its influence on mitochondria primarily through two interconnected signaling pathways: the induction of oxidative stress via NADPH oxidase and the activation of inflammatory cascades through cytosolic phospholipase A2.

NADPH Oxidase Activation and Oxidative Stress

A primary mechanism by which LacCer induces mitochondrial dysfunction is through the activation of NADPH oxidase, a membrane-bound enzyme complex that generates superoxide radicals (O₂⁻).[2] This LacCer-induced "oxidative stress" environment leads to a cascade of downstream effects that impair mitochondrial function.[1] The generated ROS can directly damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA), leading to a decline in mitochondrial respiratory capacity.[1]

Cytosolic Phospholipase A2 (cPLA2) Activation and Inflammation

LacCer can also initiate inflammatory signaling by directly binding to and activating cytosolic phospholipase A2 (cPLA2).[3][4] Upon activation, cPLA2 translocates to intracellular membranes where it hydrolyzes phospholipids to release arachidonic acid.[4] Arachidonic acid is a precursor for the synthesis of eicosanoids and prostaglandins, potent mediators of inflammation.[1] This inflammatory environment can further exacerbate mitochondrial stress.

In the context of neuroinflammation, a specific pathway has been identified where LacCer-activated cPLA2 interacts with the mitochondrial antiviral signaling protein (MAVS) on the mitochondrial outer membrane. This interaction triggers a signaling cascade that ultimately leads to the activation of the transcription factor NF-κB and the expression of pro-inflammatory genes.

Quantitative Effects of Lactosylceramide on Mitochondrial Function

The detrimental effects of LacCer on mitochondrial function have been quantified in various experimental models. The following tables summarize key findings, providing a comparative overview of LacCer's impact.

Table 1: Effect of Lactosylceramide on Mitochondrial Respiration

| Cell/Tissue Type | Lactosylceramide Concentration | Substrate(s) | Effect on State 3 Respiration | Reference |

| Isolated Heart Mitochondria (Diabetic Mice) | Endogenously Elevated | Glutamate/Malate | Potent suppression (IC₅₀ = 20.7 µM for C₁₆:₀-LacCer) | [5] |

| Isolated Heart Mitochondria (Diabetic Mice) | Endogenously Elevated | Succinate | Lesser suppression compared to Complex I substrates | [5] |

| Isolated Heart Mitochondria (Diabetic Mice) | Endogenously Elevated | TMPD/Ascorbate | Lesser suppression compared to Complex I substrates | [5] |

Table 2: Effect of Lactosylceramide on Mitochondrial ROS Production and Calcium Retention

| Cell/Tissue Type | Lactosylceramide Concentration | Parameter Measured | Quantitative Effect | Reference |

| Cardiomyocytes (H9c2) | 10 µM | ROS Levels (DCF Fluorescence) | Time-dependent increase, significant within 10 minutes | [6] |

| Isolated Heart Mitochondria (Diabetic Mice) | Endogenously Elevated | Calcium Retention Capacity | Decreased | [5] |

| Isolated Heart Mitochondria (Baseline) | 50 µM C₁₆:₀-LacCer | Calcium Retention Capacity | Decreased | [5] |

Table 3: Lactosylceramide Levels in a Diabetic Model

| Mitochondrial Fraction | Condition | Total Lactosylceramide Level | Key LacCer Species Increased | Reference |

| Subsarcolemmal Mitochondria (SSM) | Diabetic WT Mice | 38% increase | C₁₈:₀, C₂₀:₀, C₂₂:₀ | [5] |

| Interfibrillar Mitochondria (IFM) | Diabetic WT Mice | 65% increase | C₁₈:₀, C₂₀:₀, C₂₂:₀, C₂₄:₀ | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of lactosylceramide on mitochondrial function.

Measurement of Mitochondrial Superoxide Production using MitoSOX Red

This protocol is for the detection of superoxide in the mitochondria of live cells.

Materials:

-

MitoSOX™ Red reagent

-

Anhydrous DMSO

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cultured cells of interest

Procedure:

-

Stock Solution Preparation: Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous DMSO to make a 5 mM stock solution. Aliquot and store at -20°C to -80°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 500 nM to 5 µM in pre-warmed HBSS. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

For adherent cells, remove the culture medium and add a sufficient volume of the MitoSOX Red working solution to cover the cells.

-

For suspension cells, pellet the cells and resuspend in the MitoSOX Red working solution at a density of approximately 1 x 10⁶ cells/mL.

-

-

Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with pre-warmed buffer (e.g., HBSS).

-

Analysis:

-

Fluorescence Microscopy: Mount the cells in warm buffer and visualize using a fluorescence microscope with appropriate filter sets (Excitation: ~510 nm; Emission: ~580 nm).

-

Flow Cytometry: Resuspend the final cell pellet in buffer and analyze immediately on a flow cytometer, detecting fluorescence in the FL2 channel.

-

Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Cultured cells treated with LacCer or control

Procedure:

-

Cell Preparation:

-

Induce apoptosis in cells by treating with LacCer for the desired time.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Be sure to collect the culture supernatant as it may contain apoptotic cells.

-

Wash cells twice with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 10 µL of Propidium Iodide.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Measurement of Mitochondrial ATP Production Rate using Seahorse XF Technology

This protocol outlines the use of the Agilent Seahorse XF Real-Time ATP Rate Assay to simultaneously measure mitochondrial and glycolytic ATP production.

Materials:

-

Agilent Seahorse XF Real-Time ATP Rate Assay Kit

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Analyzer

-

Cultured cells treated with LacCer or control

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Assay Preparation:

-

Prepare the assay medium (e.g., Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine).

-

Wash and replace the cell culture medium with the pre-warmed assay medium.

-

Incubate the cells in a non-CO₂ incubator at 37°C for one hour prior to the assay.

-

-

Inhibitor Preparation and Loading: Reconstitute oligomycin and rotenone/antimycin A and load them into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution:

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell plate into the analyzer and initiate the assay.

-

The instrument will measure basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), followed by sequential injections of oligomycin (to inhibit ATP synthase) and rotenone/antimycin A (to inhibit Complex I and III).

-

-

Data Analysis: The Seahorse XF software calculates the rates of mitochondrial and glycolytic ATP production based on the changes in OCR and ECAR following the inhibitor injections.

Conclusion and Future Directions

The evidence presented in this technical guide solidifies the role of lactosylceramide as a significant contributor to mitochondrial dysfunction. Through the activation of NADPH oxidase and cPLA2, LacCer initiates a cascade of events leading to increased oxidative stress, impaired mitochondrial respiration, altered calcium homeostasis, and ultimately, apoptosis. The quantitative data and detailed protocols provided herein offer a robust framework for researchers to investigate these processes further.

For professionals in drug development, targeting the synthesis or signaling pathways of LacCer presents a promising therapeutic strategy for diseases characterized by mitochondrial dysfunction. Inhibitors of LacCer synthase or downstream effectors such as NADPH oxidase could potentially mitigate the detrimental effects of LacCer on mitochondria. Future research should focus on elucidating the precise molecular interactions between LacCer and its targets, as well as exploring the therapeutic efficacy of LacCer-modulating compounds in preclinical models of mitochondria-related diseases. A deeper understanding of the intricate relationship between lactosylceramide and mitochondrial function will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactosylceramide interacts with and activates cytosolic phospholipase A2α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactosylceramide Interacts with and Activates Cytosolic Phospholipase A2α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactosylceramide contributes to mitochondrial dysfunction in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactosylceramide promotes hypertrophy through ROS generation and activation of ERK1/2 in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Lactosylceramide's role in modulating immune responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lactosylceramide (LacCer), a glycosphingolipid component of the cell membrane, has emerged as a critical player in the modulation of immune responses. Initially recognized as an intermediate in the biosynthesis of more complex glycosphingolipids, LacCer is now understood to function as a bioactive lipid second messenger, orchestrating a variety of cellular processes integral to both innate and adaptive immunity.[1][2] Localized within specialized membrane microdomains known as lipid rafts, LacCer acts as a linchpin in signal transduction, translating extracellular stimuli into intracellular responses that govern inflammation, phagocytosis, and immune cell activation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of LacCer's role in the immune system, with a focus on its signaling pathways, quantifiable effects on immune cells, and the experimental methodologies used to elucidate its functions.

Lactosylceramide-Centric Signaling Pathways in Immune Cells

Lactosylceramide's influence on immune responses is primarily mediated through its organization within lipid rafts, where it collaborates with a variety of signaling molecules to initiate downstream cascades.[1][2][3] Two major pathways have been identified as central to LacCer's immunomodulatory functions: the generation of reactive oxygen species (ROS) via NADPH oxidase activation and the production of inflammatory mediators through the activation of cytosolic phospholipase A2 (cPLA2).[1][4]

NADPH Oxidase-Mediated Reactive Oxygen Species (ROS) Production

Upon stimulation by various agonists, including pro-inflammatory cytokines like TNF-α, lactosylceramide synthase activity is upregulated, leading to an increase in LacCer levels within the plasma membrane.[1][4][5] This accumulation of LacCer in lipid rafts facilitates the activation of NADPH oxidase, a multi-subunit enzyme complex responsible for the production of superoxide radicals.[1][4][5] The resulting increase in intracellular ROS creates an "oxidative stress" environment that triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPKs) such as p38 MAPK and ERK1/2, which are crucial for various cellular responses, including inflammation and apoptosis.[6] In neutrophils, LacCer-mediated superoxide generation is a key component of their bactericidal activity.[7]

References

- 1. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convergence: Lactosylceramide-Centric Signaling Pathways Induce Inflammation, Oxidative Stress, and Other Phenotypic Outcomes | MDPI [mdpi.com]